Methyl fluoroacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.17x10+5 mg/l at 25 °c (est)soluble in waterslightly soluble in petroleum ether. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

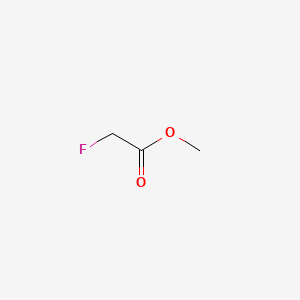

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO2/c1-6-3(5)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBYSQHLLIHSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073185 | |

| Record name | Methyl fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

104.5 °C | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, Slightly soluble in petroleum ether | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1744 at 20 °C/4 °C; 1.1613 at 15 °C/4 °C, Density: 1.51 at 15 °C | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Mobile liquid | |

CAS No. |

453-18-9 | |

| Record name | Methyl fluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl fluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl fluoroacetate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methyl fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl fluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL FLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO8U9H1FAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-35 °C | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl Fluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl fluoroacetate (MFA) is a highly toxic ester of fluoroacetic acid. Despite its toxicity, its unique chemical properties make it a subject of interest in various research fields, including as a precursor in the synthesis of fluorinated compounds with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an examination of its primary mechanism of toxicity. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key processes and relationships.

Core Physicochemical Properties

This compound is a colorless liquid with a faint, fruity odor. Its key physical and chemical identifiers are summarized below.

Table 1: General and Chemical Identifiers of this compound

| Property | Value |

| IUPAC Name | Methyl 2-fluoroacetate |

| Synonyms | Methyl 2-fluoroethanoate, Fluoroacetic acid methyl ester |

| CAS Number | 453-18-9 |

| Molecular Formula | C₃H₅FO₂ |

| Molecular Weight | 92.07 g/mol |

| Appearance | Colorless liquid |

| Odor | Odorless to faint fruity smell |

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound, crucial for its handling, application, and safety considerations in a laboratory setting.

Table 2: Thermodynamic and Physical Properties of this compound

| Property | Value | Temperature (°C) | Pressure |

| Boiling Point | 104.5 °C.[1] | - | 760 mmHg |

| Melting Point | -35.0 °C.[1] | - | - |

| Density | 1.1744 g/cm³.[2] | 20 | - |

| Vapor Pressure | 31 mmHg | 25 | - |

| Flash Point | -32 °C.[1] | - | - |

| Refractive Index | 1.37 | 20 | - |

Table 3: Solubility and Partitioning of this compound

| Property | Value | Conditions |

| Solubility in Water | 117 g/L.[1] | 25 °C |

| Solubility in Organic Solvents | Slightly soluble in petroleum ether.[1] | - |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below. These protocols are based on established laboratory techniques.

Synthesis of this compound

A common method for the synthesis of this compound is the nucleophilic substitution reaction between methyl chloroacetate and potassium fluoride.[3][4][5][6]

Objective: To synthesize this compound from methyl chloroacetate and potassium fluoride.

Materials:

-

Methyl chloroacetate

-

Potassium fluoride (anhydrous)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt)

-

Reaction vessel equipped with a stirrer, heater, and condenser

-

Separation funnel

-

Distillation apparatus

Procedure:

-

In a reaction vessel, add anhydrous potassium fluoride and a phase-transfer catalyst to the solvent (DMF).

-

Stir the mixture and heat it to the reaction temperature (typically between 60-110°C).[3][6]

-

Slowly add methyl chloroacetate to the heated mixture while stirring continuously. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.

-

Continue the reaction for several hours (e.g., 2.5-5 hours) until completion, which can be monitored by techniques like gas chromatography.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the solid potassium chloride byproduct and any unreacted potassium fluoride.

-

The filtrate, containing this compound, solvent, and any unreacted starting material, is then subjected to distillation to isolate the pure this compound. The fraction collected at the boiling point of this compound (104.5°C) is the desired product.[1]

Synthesis workflow for this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small volume of liquid.[7][8][9][10]

Objective: To determine the boiling point of this compound using a micro-scale technique.

Materials:

-

This compound (sample)

-

Capillary tube (sealed at one end)

-

Small test tube or melting point capillary tube

-

Thermometer

-

Heating apparatus (e.g., oil bath or melting point apparatus)

-

Rubber band or wire to attach the capillary to the thermometer

Procedure:

-

Add a small amount (a few drops) of this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath (e.g., mineral oil) or place it in a melting point apparatus.

-

Heat the bath slowly and observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Melting Point (Capillary Method)

As this compound is a liquid at room temperature, this protocol would be applicable after freezing the sample.[2][11][12][13][14]

Objective: To determine the melting point of solidified this compound.

Materials:

-

Frozen this compound (sample)

-

Capillary tube (sealed at one end)

-

Melting point apparatus or a heating bath setup

-

Thermometer

Procedure:

-

Finely powder a small amount of the frozen this compound.

-

Pack the powdered solid into the capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in a heating bath.

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.[15][16][17][18][19]

Objective: To determine the density of this compound using a pycnometer.

Materials:

-

Pycnometer

-

Analytical balance

-

This compound (sample)

-

Distilled water (for calibration)

-

Thermometer

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it empty on an analytical balance (m_empty).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it (m_water).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and repeat step 3 to obtain the weight of the pycnometer filled with the sample (m_sample).

-

The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility in Water (Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.[20][21][22][23][24]

Objective: To determine the solubility of this compound in water.

Materials:

-

This compound

-

Distilled water

-

Flask with a stirrer

-

Constant temperature bath

-

Analytical method for determining the concentration of this compound (e.g., gas chromatography)

-

Centrifuge

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Place the flask in a constant temperature bath (e.g., 25°C) and stir the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).

-

After stirring, allow the mixture to stand in the constant temperature bath for a period to allow for phase separation.

-

To ensure complete separation of the undissolved this compound, centrifuge a sample of the aqueous phase.

-

Carefully take an aliquot of the clear aqueous supernatant.

-

Determine the concentration of this compound in the aliquot using a suitable analytical method.

-

The determined concentration represents the water solubility of this compound at the experimental temperature.

Mechanism of Toxicity: Inhibition of the Krebs Cycle

The high toxicity of this compound stems from its metabolic conversion into a potent inhibitor of a key enzyme in cellular respiration. This process is often referred to as "lethal synthesis."

Upon entering the body, this compound is hydrolyzed to fluoroacetate. Fluoroacetate is then converted to fluoroacetyl-CoA, which can condense with oxaloacetate to form fluorocitrate. Fluorocitrate is a structural analog of citrate and acts as a competitive inhibitor of the enzyme aconitase in the Krebs (citric acid) cycle. The inhibition of aconitase leads to a blockage of the Krebs cycle, causing an accumulation of citrate and a depletion of cellular energy (ATP), ultimately leading to cell death.

Inhibition of the Krebs cycle by this compound.

Chemical Reactivity and Stability

This compound is stable under normal conditions. It is a flammable liquid and should be kept away from heat, sparks, and open flames.[1][25] In the presence of strong acids or bases, it can be hydrolyzed to fluoroacetic acid and methanol. It is incompatible with strong oxidizing agents. Upon decomposition, it can emit toxic fumes of fluoride.

Safety and Handling

This compound is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood.[1][25] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1] Due to its high toxicity by ingestion, inhalation, and skin absorption, any exposure should be treated as a medical emergency.

Disclaimer: This document is intended for informational purposes for research and development professionals and does not constitute a safety manual. Always consult the relevant Safety Data Sheet (SDS) and follow all institutional and regulatory safety protocols when handling this substance.[1][25][26][27]

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. jk-sci.com [jk-sci.com]

- 3. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]

- 4. CN104292104A - Method and device for preparing this compound - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. scribd.com [scribd.com]

- 9. chemconnections.org [chemconnections.org]

- 10. chymist.com [chymist.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. thinksrs.com [thinksrs.com]

- 13. westlab.com [westlab.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fpharm.uniba.sk [fpharm.uniba.sk]

- 16. fpharm.uniba.sk [fpharm.uniba.sk]

- 17. ised-isde.canada.ca [ised-isde.canada.ca]

- 18. scribd.com [scribd.com]

- 19. scientificlabs.co.uk [scientificlabs.co.uk]

- 20. scribd.com [scribd.com]

- 21. oecd.org [oecd.org]

- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 23. oecd.org [oecd.org]

- 24. rivm.nl [rivm.nl]

- 25. tcichemicals.com [tcichemicals.com]

- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 27. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Mechanism of Action of Methyl Fluoroacetate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl fluoroacetate (MFA) is a highly toxic organofluorine compound, historically used as a rodenticide and studied as a potential chemical warfare agent. Its profound biological activity stems from a process termed "lethal synthesis," whereby the relatively inert parent molecule is metabolized into a potent and specific inhibitor of a critical cellular enzyme. This guide provides a detailed technical overview of the molecular mechanism of action of this compound, its metabolic activation, the resulting biochemical consequences, and relevant toxicological data. It also outlines key experimental protocols for studying its effects, aiming to furnish researchers and drug development professionals with a comprehensive understanding of this classic metabolic poison.

Core Mechanism of Action: Lethal Synthesis and Aconitase Inhibition

The toxicity of this compound is not direct but is a consequence of its metabolic conversion into fluorocitrate, a process that irreversibly disrupts cellular respiration.[1][2] This multi-step mechanism is a classic example of lethal synthesis, where a cell's own enzymatic machinery transforms a xenobiotic into a toxic metabolite.[2]

-

Hydrolysis: Upon entering a biological system, this compound is first hydrolyzed by esterases to produce fluoroacetic acid (fluoroacetate). This initial step removes the methyl group, unmasking the active toxicant.[2]

-

Conversion to Fluoroacetyl-CoA: Fluoroacetate is structurally similar to acetate and is recognized by cellular enzymes.[3] Within the mitochondrial matrix, acetyl-CoA synthetase activates fluoroacetate by converting it into fluoroacetyl-CoA.[4]

-

Condensation to Fluorocitrate: In the first step of the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), the enzyme citrate synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate. This reaction normally produces citrate, but in this case, it yields the toxic metabolite, (-)-erythro-2-fluorocitrate.[2][3][4] It is estimated that only a small fraction, perhaps less than 3%, of the initial fluoroacetate dose is converted to fluorocitrate.[3]

-

Aconitase Inhibition: Fluorocitrate acts as a potent inhibitor of aconitase, the second enzyme in the Krebs cycle which is responsible for the isomerization of citrate to isocitrate.[1][2][4] Fluorocitrate binds tightly to the enzyme, effectively halting the cycle.[5][6] The inhibition is complex; fluorocitrate acts as a mechanism-based inhibitor, being first converted by aconitase to fluoro-cis-aconitate, which then hydrates and loses fluoride to form 4-hydroxy-trans-aconitate, a species that binds very tightly but non-covalently to the enzyme's active site.[5][6]

This enzymatic blockade is the central event in this compound toxicity, leading to a cascade of downstream metabolic disturbances.

Biochemical and Physiological Consequences

The inhibition of aconitase triggers a series of profound and deleterious biochemical changes that culminate in systemic toxicity.

-

Citrate Accumulation: The most immediate consequence of aconitase blockage is the massive accumulation of citrate in the mitochondria, as it can no longer be converted to isocitrate.[2] This citrate buildup is a hallmark of fluoroacetate poisoning and can be detected in various tissues and plasma.[2][7] Metabolically active tissues like the heart, kidney, and spleen tend to accumulate the most citrate.[2]

-

Energy Depletion: Halting the Krebs cycle prevents the generation of reducing equivalents (NADH and FADH₂) necessary for oxidative phosphorylation. This severely impairs the production of ATP, leading to a cellular energy crisis.[3][8] Tissues with high energy demands, such as the central nervous system (CNS) and the heart, are particularly vulnerable.[9]

-

Metabolic Acidosis: With aerobic respiration crippled, cells shift to anaerobic metabolism to generate ATP, leading to the production and accumulation of lactic acid and subsequent metabolic acidosis.[8]

-

Hypocalcemia: Citrate is a known calcium chelator. The significant increase in citrate concentrations in the plasma can lead to hypocalcemia (reduced blood calcium levels).[8] This effect is thought to contribute significantly to the neurological symptoms of poisoning, including tremors, tetany, and convulsions.[7][10]

-

Systemic Effects: The combination of cellular energy deprivation, acidosis, and ion imbalance affects multiple organ systems. The primary targets are the CNS and the cardiovascular system.[2] Clinical signs often have a characteristic latent period of 30 minutes to several hours post-exposure, which corresponds to the time required for the lethal synthesis of fluorocitrate.[2][8] Symptoms include nausea, convulsions, ventricular fibrillation, and progressive respiratory depression, ultimately leading to death.[2][11]

References

- 1. researchgate.net [researchgate.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. The Cardiopulmonary Effects of Sodium Fluoroacetate (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease | Springer Nature Experiments [experiments.springernature.com]

- 5. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serum citrate as a peripheral indicator of fluoroacetate and fluorocitrate toxicity in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. escholarship.org [escholarship.org]

- 10. Use of fluorocitrate and fluoroacetate in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

Toxicological Profile of Methyl Fluoroacetate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methyl fluoroacetate (MFA) is an extremely toxic compound. This document is intended for informational purposes for qualified researchers and professionals in controlled laboratory settings. Strict adherence to all applicable safety regulations and guidelines is mandatory when handling this substance.

Introduction

This compound (MFA) is the methyl ester of fluoroacetic acid, an organofluorine compound with the chemical formula FCH₂CO₂CH₃.[1] It is a colorless and odorless liquid at room temperature.[1] Historically, MFA has been used as a rodenticide and was investigated as a potential chemical warfare agent due to its high toxicity.[1][2] In the laboratory, it serves as a chemical reagent and a precursor in the synthesis of other fluorinated compounds. Given its extreme toxicity, a thorough understanding of its toxicological profile is paramount for safe handling and use in a research environment. This guide provides a comprehensive overview of the toxicology of this compound, including its mechanism of action, toxicity data, metabolic pathways, and essential safety protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₃H₅FO₂ | [1] |

| Molar Mass | 92.069 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Odorless or faint fruity | [1] |

| Boiling Point | 104.5 °C | [1] |

| Melting Point | -35.0 °C | [1] |

| Solubility in Water | 117 g/L at 25 °C | [1] |

| Vapor Pressure | 31 mmHg at 25 °C (estimated) | [1] |

| CAS Number | 453-18-9 | [1] |

Mechanism of Action: "Lethal Synthesis"

The toxicity of this compound is not inherent to the molecule itself but is a result of a process known as "lethal synthesis." Once in the body, MFA is metabolized to a highly toxic compound, fluorocitrate, which disrupts cellular respiration.

The key steps in the mechanism of action are as follows:

-

Hydrolysis: this compound is first hydrolyzed to fluoroacetic acid.

-

Conversion to Fluoroacetyl-CoA: Fluoroacetic acid is then converted to fluoroacetyl-coenzyme A (F-CoA) by the enzyme acetyl-CoA synthetase.

-

Formation of Fluorocitrate: F-CoA enters the Krebs cycle (citric acid cycle) and condenses with oxaloacetate to form fluorocitrate, a reaction catalyzed by citrate synthase.

-

Inhibition of Aconitase: Fluorocitrate is a potent competitive inhibitor of the enzyme aconitase, which is responsible for the isomerization of citrate to isocitrate in the Krebs cycle.

-

Disruption of the Krebs Cycle: The inhibition of aconitase leads to a blockage of the Krebs cycle, causing an accumulation of citrate in the tissues and a halt in cellular energy production (ATP synthesis).[2] This disruption of cellular respiration ultimately leads to cell death.

The primary target organs are those with high energy demands, such as the central nervous system and the heart.

Toxicological Data

This compound is highly toxic via oral, inhalation, and subcutaneous routes of administration. The toxicity varies significantly between species.

Acute Toxicity

The acute toxicity of this compound is characterized by a latent period of 30 minutes to 2 hours, followed by symptoms such as restlessness, convulsions, and respiratory failure.[3]

Table 2: Acute Toxicity of this compound in Various Species

| Species | Route | LD₅₀ (mg/kg) | Reference |

| Mouse | Oral | 6-7 | |

| Mouse | Subcutaneous | 5 | |

| Rat | Inhalation (5 min) | 450 mg/m³ | [1] |

| Dog | Oral/Subcutaneous | 0.1 | [1] |

| Guinea Pig | Oral/Subcutaneous | 0.3-0.4 | |

| Cat | Oral/Subcutaneous | 0.5 | |

| Rabbit | Oral/Subcutaneous | 0.5-0.7 | |

| Goat | Oral/Subcutaneous | 0.6 | |

| Horse | Intravenous | 1.5 | [3] |

| Monkey | Oral/Subcutaneous | 10-12 | [1] |

In Vitro Cytotoxicity

Data on the in vitro cytotoxicity of this compound on specific cell lines is limited in publicly available literature. However, based on its mechanism of action, MFA is expected to be cytotoxic to all metabolically active cell types. The cytotoxicity would be dependent on the cell line's metabolic rate and its ability to convert MFA to fluorocitrate.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed pharmacokinetic data for this compound is not extensively documented. It is presumed to be rapidly absorbed and distributed throughout the body. The primary metabolic pathway involves its conversion to the toxic metabolite, fluorocitrate.

Detoxification

The detoxification of this compound is primarily mediated by glutathione S-transferases (GSTs), which catalyze the conjugation of glutathione to MFA, leading to its defluorination.[4] The liver is the main site of this detoxification process.

Experimental Protocols

The following are representative protocols for key experiments related to the toxicological assessment of this compound. These should be adapted and validated for specific laboratory conditions.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol outlines a procedure for assessing the acute oral toxicity of this compound in rats.

Materials:

-

This compound

-

Vehicle (e.g., corn oil)

-

Wistar rats (typically female)

-

Oral gavage needles

-

Cages and appropriate housing

-

Calibrated balance

Procedure:

-

Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

-

Fasting: Fast animals overnight (with access to water) before dosing.[5]

-

Dose Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of the test substance to each animal using a gavage needle. The dose volume should not exceed 1 mL/100 g of body weight for aqueous solutions.[6]

-

Observation: Observe animals closely for the first few hours after dosing and then daily for 14 days.[7] Record all clinical signs of toxicity, including changes in behavior, convulsions, and respiratory distress.

-

Body Weight: Record the body weight of each animal before dosing and weekly thereafter.[7]

-

Mortality: Record the number of mortalities in each dose group.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.[7]

-

Data Analysis: Analyze the data to determine the LD₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method for assessing the cytotoxicity of this compound in a human liver cell line (HepG2).

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[8]

-

Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve MFA) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[8]

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[9]

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Safe Handling and Emergency Procedures

Due to its extreme toxicity, this compound must be handled with the utmost care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

-

Gloves: Wear impervious gloves (e.g., nitrile) at all times.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A dedicated lab coat should be worn and decontaminated regularly.

-

Respiratory Protection: Work in a certified chemical fume hood. In case of potential exposure outside a fume hood, a self-contained breathing apparatus (SCBA) is required.

Spill and Decontamination Procedures

-

Spill: In case of a spill, evacuate the area immediately. The spill should be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for hazardous waste disposal.[7] The area should then be decontaminated with a suitable decontamination solution.

-

Decontamination: Surfaces can be decontaminated with a solution of sodium hypochlorite followed by a thorough rinse with water.

Emergency Procedures

-

Inhalation: Move the person to fresh air immediately and call for emergency medical assistance.[10]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Conclusion

This compound is a highly toxic compound that requires stringent safety precautions for its handling and use in a laboratory setting. Its toxicity is mediated through the "lethal synthesis" of fluorocitrate, which inhibits the Krebs cycle and leads to cellular energy depletion. A comprehensive understanding of its toxicological profile, including its mechanism of action, toxicity data, and metabolic pathways, is essential for researchers and professionals working with this substance. The experimental protocols provided in this guide offer a framework for the toxicological assessment of this compound, and the safety procedures outlined are critical for minimizing the risk of exposure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. Flavone acetic acid pharmacokinetics in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Investigating the cytotoxicity of per- and polyfluoroalkyl substances in HepG2 cells: A structure-activity relationship approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The toxicology and pharmacology of this compound (mfa) in animals, with some notes on experimental therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Historical Review of Methyl Fluoroacetate: From Discovery to Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl fluoroacetate (MFA) is a highly toxic organofluorine compound that has played a significant, albeit often controversial, role in the history of chemistry and toxicology. First synthesized in the late 19th century, its potent biological activity quickly led to its investigation for various applications, most notably as a powerful rodenticide. However, its extreme toxicity also prompted its consideration as a chemical warfare agent. In more recent times, this compound has found utility as a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the introduction of fluorine can impart unique and beneficial properties to molecules. This technical guide provides a comprehensive historical review of the discovery, synthesis, and diverse applications of this compound, with a focus on the experimental methodologies and quantitative data that are crucial for researchers in the chemical and biomedical sciences.

Discovery and Early Synthesis

This compound was first synthesized in 1896 by the Belgian chemist Frédéric Swarts, a pioneer in the field of organofluorine chemistry.[1] Swarts' initial method was a halogen exchange reaction, a process that would become a fundamental technique in the synthesis of organofluorine compounds.

Historical Synthesis Protocol: The Swarts Reaction

The original synthesis of this compound by Swarts involved the reaction of methyl iodoacetate with silver fluoride.[1] This method, while groundbreaking for its time, was inefficient and costly due to the use of a silver salt.

Experimental Protocol:

-

Reactants: Methyl iodoacetate and Silver(I) fluoride (AgF).

-

Procedure: Methyl iodoacetate is treated with a suspension of silver fluoride in an appropriate solvent. The reaction mixture is typically heated to facilitate the nucleophilic substitution of the iodine atom with fluorine.

-

Workup: Following the reaction, the insoluble silver iodide is removed by filtration. The resulting solution is then subjected to distillation to isolate the volatile this compound.

-

Reaction: ICH₂COOCH₃ + AgF → FCH₂COOCH₃ + AgI

While historically significant, this method is no longer in common use due to the high cost of silver fluoride and the development of more economical and efficient synthetic routes.

Physicochemical and Toxicological Properties

This compound is a colorless liquid with a faint, fruity odor.[2] It is highly volatile and soluble in water. The defining characteristic of this compound is its extreme toxicity to mammals, a property that has dictated its primary historical application and the stringent safety precautions required for its handling.

Quantitative Toxicity Data

The toxicity of this compound varies significantly across different species and routes of exposure. The following table summarizes the available median lethal dose (LD50) and lethal concentration (LC50) data.

| Species | Route of Administration | LD50/LC50 | Reference |

| Mammals | |||

| Human (male) | Oral (TDLo) | 0.65 mg/kg | [3] |

| Rat | Oral (LD50) | 3.5 mg/kg | [3] |

| Rat | Inhalation (LC50) | 300 mg/m³ (10 min) | [3] |

| Mouse | Oral (LD50) | 6 mg/kg | [2] |

| Mouse | Subcutaneous (LD50) | 5 mg/kg | [1] |

| Rabbit | Dermal (LD50) | 20 mg/kg | [3] |

| Dog | Oral (LD50) | 0.1 mg/kg | [2] |

| Guinea Pig | Oral (LD50) | Data not consistently reported | |

| Cat | Oral (LD50) | Data not consistently reported | |

| Goat | Oral (LD50) | Data not consistently reported | |

| Horse | Oral (LD50) | Data not consistently reported | |

| Monkey | Oral (LD50) | 10-12 mg/kg | [2] |

| Other | |||

| Data for other species is limited |

TDLo: Lowest published toxic dose

Mechanism of Action: The "Lethal Synthesis"

The profound toxicity of this compound is a result of a process termed "lethal synthesis." Upon entering the body, it is metabolized into a highly toxic compound that disrupts a fundamental cellular process, the citric acid cycle (TCA cycle).

-

Hydrolysis: this compound is first hydrolyzed to fluoroacetic acid.

-

Conversion to Fluoroacetyl-CoA: Fluoroacetic acid is then converted to fluoroacetyl-CoA by acetyl-CoA synthetase.

-

Condensation with Oxaloacetate: Citrate synthase then catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate.

-

Inhibition of Aconitase: Fluorocitrate acts as a potent competitive inhibitor of the enzyme aconitase, which is responsible for the conversion of citrate to isocitrate in the TCA cycle.[1][2]

-

Disruption of Cellular Respiration: The inhibition of aconitase leads to a buildup of citrate and a halt in the TCA cycle, ultimately disrupting cellular respiration and leading to cell death.

Caption: Mechanism of "lethal synthesis" of this compound.

Modern Synthesis and Industrial Production

The high cost and inefficiency of the Swarts reaction prompted the development of more practical synthetic methods for this compound. Modern industrial production typically relies on the nucleophilic substitution of a chloroacetate with an alkali metal fluoride.

Modern Synthesis Protocol: Halogen Exchange with Potassium Fluoride

This method is the current standard for the industrial production of this compound due to its cost-effectiveness and high yield.

Experimental Protocol:

-

Reactants: Methyl chloroacetate and Potassium fluoride (KF). A phase-transfer catalyst is often employed to enhance the reaction rate.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically used.

-

Procedure: A mixture of potassium fluoride and the phase-transfer catalyst in the solvent is heated. Methyl chloroacetate is then added gradually to the heated mixture.[2] The reaction is carried out under controlled temperature conditions to prevent side reactions.

-

Workup: After the reaction is complete, the solid potassium chloride byproduct is removed by filtration. The filtrate is then subjected to fractional distillation to purify the this compound.

-

Reaction: ClCH₂COOCH₃ + KF → FCH₂COOCH₃ + KCl

Caption: Modern industrial synthesis of this compound.

Historical and Modern Applications

The applications of this compound have been shaped by its extreme toxicity and its utility as a fluorinating agent.

Rodenticide

The most well-known and historically significant application of this compound is as a rodenticide.[2] Its high toxicity and relatively rapid action made it an effective, albeit hazardous, tool for pest control. However, due to its non-selective nature and the risk of secondary poisoning to non-target species, its use as a rodenticide has been heavily restricted or banned in many countries.

Chemical Warfare Agent

During World War II, the extreme toxicity of this compound led to its investigation as a potential chemical warfare agent by several countries.[1] Its properties as a colorless, odorless liquid made it a candidate for poisoning water supplies. Fortunately, it was never deployed in combat.

Intermediate in Chemical Synthesis

In modern chemistry, this compound serves as a valuable intermediate in the synthesis of more complex fluorinated molecules for the pharmaceutical and agrochemical industries.[4][5] The incorporation of fluorine can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.

5.3.1. Pharmaceutical Synthesis: 5-Fluorouracil

A prominent example of its use in pharmaceuticals is in the synthesis of the anticancer drug 5-fluorouracil (5-FU).[6][7] While multiple synthetic routes to 5-FU exist, some methods utilize ethyl fluoroacetate (derived from the same precursor as this compound) as a key starting material. The general principle involves the condensation of a fluoroacetate ester with a formate ester, followed by cyclization with urea or a urea derivative.

Experimental Workflow for 5-Fluorouracil Synthesis (Illustrative):

-

Condensation: this compound is reacted with an appropriate formate ester (e.g., ethyl formate) in the presence of a strong base (e.g., sodium methoxide) to form an enolate intermediate.

-

Cyclization: The intermediate is then reacted with urea in a cyclocondensation reaction to form the pyrimidine ring of 5-fluorouracil.

-

Purification: The crude 5-fluorouracil is then purified through recrystallization or other techniques.

Caption: Illustrative pathway for 5-Fluorouracil synthesis.

5.3.2. Agrochemical Synthesis

This compound is also used as a precursor in the synthesis of certain pesticides and herbicides.[4][5] The presence of a fluorine atom can enhance the efficacy and selectivity of these agrochemicals. Specific examples are often proprietary, but the general synthetic strategies involve using the fluoroacetyl group as a key building block.

Conclusion

This compound holds a unique place in the history of organic chemistry. Its discovery by Frédéric Swarts opened the door to the vast field of organofluorine chemistry. While its initial applications were dominated by its extreme toxicity, leading to its use as a rodenticide and its consideration as a weapon, its modern role has shifted towards that of a valuable synthetic intermediate. For researchers and professionals in drug development and agrochemical synthesis, understanding the history, properties, and reaction pathways of this compound provides a crucial foundation for the rational design of new and improved fluorinated molecules. The stringent safety measures required for its handling serve as a constant reminder of the potent biological effects that can be imparted by the introduction of a single fluorine atom.

References

- 1. This compound | C3H5FO2 | CID 9959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]

- 7. CN104292104A - Method and device for preparing this compound - Google Patents [patents.google.com]

methyl fluoroacetate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl fluoroacetate (MFA) is a highly toxic organofluorine compound with significant applications in research and as a rodenticide. Its toxicity stems from the "lethal synthesis" of fluorocitrate, a potent inhibitor of aconitase, leading to the disruption of the citric acid cycle. This guide provides a detailed overview of this compound, including its chemical identifiers, physicochemical properties, synthesis protocols, and mechanism of action. Experimental methodologies and key signaling pathways are described to support researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Chemical Identity and Properties

This compound is a colorless liquid with a faint, fruity odor.[1] Due to its extreme toxicity, it has been studied for its potential use as a chemical weapon.[2]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1. This information is crucial for accurate identification and cross-referencing in research and regulatory documentation.

| Identifier | Value | Reference(s) |

| CAS Number | 453-18-9 | [1][2] |

| IUPAC Name | methyl 2-fluoroacetate | [1] |

| SMILES | COC(=O)CF | [1] |

| InChI | InChI=1S/C3H5FO2/c1-6-3(5)2-4/h2H2,1H3 | [1] |

| InChIKey | RJBYSQHLLIHSLT-UHFFFAOYSA-N | [1] |

| PubChem CID | 9959 | [1] |

| EC Number | 207-218-7 | [2] |

| UNII | MO8U9H1FAS | [2] |

| Synonyms | Fluoroacetic Acid Methyl Ester, MFA, TL 551 | [1][2] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2. These properties are essential for understanding its behavior in various experimental and environmental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C3H5FO2 | [1] |

| Molecular Weight | 92.07 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Odorless or faint fruity | [2] |

| Melting Point | -35 °C | [2] |

| Boiling Point | 104.5 °C | [2] |

| Density | 1.174 g/cm³ at 20 °C | [3] |

| Solubility in Water | 117 g/L at 25 °C | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most common modern approach involves the reaction of methyl chloroacetate with potassium fluoride, often utilizing a phase-transfer catalyst.

Synthesis from Methyl Chloroacetate and Potassium Fluoride

This method offers a high yield and is suitable for industrial-scale production.[4]

Experimental Protocol:

-

Reactor Setup: In a reaction kettle, add potassium fluoride, a solvent, and a phase-transfer catalyst.[4]

-

Heating and Reaction: Stir the mixture and heat to the reaction temperature (typically 100-160 °C).[4]

-

Addition of Reactant: Continuously add methyl chloroacetate to the reactor.[4]

-

Condensation and Separation: The resulting gas mixture is passed through a two-stage condensation system. The first stage, at a higher temperature, condenses unreacted methyl chloroacetate, which is returned to the reactor. The second stage condenses the this compound product.[4]

Historical Synthesis Method

The original synthesis of this compound was developed by Frédéric Swarts in 1896.[1]

Experimental Protocol:

This method involves the treatment of methyl iodoacetate with silver fluoride.[5] While historically significant, this procedure is generally considered more expensive and less efficient than modern methods.[5]

Rodenticide Efficacy Testing

Standardized laboratory protocols for evaluating the efficacy of rodenticides, including those containing this compound, are provided by the U.S. Environmental Protection Agency (EPA). These protocols detail the necessary steps for conducting laboratory efficacy tests.[6]

Mechanism of Action and Signaling Pathways

The toxicity of this compound is a result of a process known as "lethal synthesis."[7] In the body, it is converted into a highly toxic metabolite that inhibits a key enzyme in cellular respiration.

Inhibition of the Krebs Cycle

This compound itself is not the primary toxic agent. Once ingested, it is metabolized to fluoroacetyl-CoA. This intermediate then condenses with oxaloacetate in a reaction catalyzed by citrate synthase to form fluorocitrate.[7] Fluorocitrate is a potent competitive inhibitor of aconitase, an essential enzyme in the Krebs (or tricarboxylic acid) cycle.[1][7] This inhibition blocks the conversion of citrate to isocitrate, leading to a buildup of citrate and a disruption of cellular energy production.[1][8]

The following diagram illustrates the metabolic pathway leading to the inhibition of the Krebs cycle by this compound.

Caption: Metabolic activation of this compound and inhibition of the Krebs cycle.

Downstream Cellular Effects

The inhibition of aconitase and the subsequent disruption of the Krebs cycle have several downstream consequences for the cell:

-

Citrate Accumulation: The blockage of the Krebs cycle leads to a significant accumulation of citrate within the cell.[9]

-

Energy Depletion: The disruption of cellular respiration results in a decrease in ATP production, leading to cellular energy depletion.

-

Calcium Imbalance: Studies have shown that fluoroacetate can lead to an increase in cytosolic calcium levels.[10]

-

Oxidative Stress: The impairment of mitochondrial function can contribute to the generation of reactive oxygen species and oxidative stress.

The following diagram illustrates the experimental workflow for studying the effects of this compound on cellular metabolism.

Caption: Workflow for investigating the cellular effects of this compound.

Conclusion

This compound remains a compound of significant interest due to its potent biological activity. A thorough understanding of its chemical properties, synthesis, and mechanism of action is critical for researchers working in toxicology, drug development, and environmental science. The information and protocols provided in this guide serve as a comprehensive resource for professionals in these fields. Caution and strict adherence to safety protocols are paramount when handling this highly toxic substance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]

- 3. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]

- 4. CN104292104A - Method and device for preparing this compound - Google Patents [patents.google.com]

- 5. This compound | C3H5FO2 | CID 9959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rodenticide Study Protocols | Pesticide Science and Assessing Pesticide Risks | US EPA [19january2021snapshot.epa.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. quora.com [quora.com]

- 9. Inhibition of mixed-function oxidation in perfused rat liver by fluoroacetate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Studies of interaction of intracellular signalling and metabolic pathways under inhibition of mitochondrial aconitase with fluoroacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation for Methyl Fluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for methyl fluoroacetate, a key building block in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document presents a detailed breakdown of the spectroscopic signatures of this compound, supported by experimental protocols and visual aids to facilitate a deeper understanding of its molecular structure and properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the 1H NMR, 13C NMR, IR, and Mass Spectrometry of this compound.

¹H NMR Data

Solvent: CDCl₃ Frequency: 90 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.86 | Doublet of Doublets | ⁴JHH = 0.3 Hz, ²JHF = 47 Hz | F-CH₂ -C=O |

| 3.82 | Singlet | - | O-CH₃ |

Table 1: ¹H NMR spectral data for this compound.[1]

¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | C =O |

| 77.5 | F-C H₂-C=O |

| 52.5 | O-C H₃ |

Table 2: ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy Data

Sample Phase: Liquid Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (methyl) |

| ~1760 | Strong | C=O stretch (ester) |

| ~1440 | Medium | C-H bend (methyl) |

| ~1180 | Strong | C-O stretch (ester) |

| ~1050 | Strong | C-F stretch |

Table 3: Key IR absorption peaks for this compound.

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 92 | ~8 | [M]⁺ (Molecular Ion) |

| 61 | ~49 | [M - OCH₃]⁺ |

| 59 | 100 | [COOCH₃]⁺ |

| 33 | ~73 | [CH₂F]⁺ |

| 15 | ~65 | [CH₃]⁺ |

Table 4: Major fragments observed in the mass spectrum of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 90 MHz NMR spectrometer is used for the analysis.

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are referenced to the carbon signal of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is acquired prior to the sample analysis to subtract any atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.

Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or a similar detector is used to detect the ions, and the resulting data is plotted as a mass spectrum.

Spectroscopic Interpretation and Structural Elucidation

The combined analysis of NMR, IR, and MS data allows for the unambiguous confirmation of the structure of this compound.

Caption: Logical relationship between spectroscopic techniques and structural elucidation.

¹H NMR Analysis

The ¹H NMR spectrum displays two distinct signals. The downfield signal at 4.86 ppm is a doublet of doublets, characteristic of the methylene protons (-CH₂-) adjacent to the fluorine atom and the carbonyl group. The large coupling constant (²JHF = 47 Hz) is due to the strong coupling with the neighboring fluorine atom. The smaller coupling (⁴JHH = 0.3 Hz) arises from a long-range coupling with the methyl protons. The upfield singlet at 3.82 ppm corresponds to the three equivalent protons of the methyl ester group (-OCH₃).

¹³C NMR Analysis

The ¹³C NMR spectrum shows three signals, consistent with the three unique carbon environments in the molecule. The signal at 167.0 ppm is attributed to the carbonyl carbon of the ester. The signal at 77.5 ppm corresponds to the methylene carbon bonded to the fluorine atom. The upfield signal at 52.5 ppm is assigned to the methyl carbon of the ester group.

IR Spectroscopy Analysis

The IR spectrum provides key information about the functional groups present. The strong absorption at ~1760 cm⁻¹ is characteristic of the C=O stretching vibration of an ester. The presence of a strong band at ~1050 cm⁻¹ confirms the C-F stretching vibration. The C-H stretching and bending vibrations of the methyl group are observed around 2960 cm⁻¹ and 1440 cm⁻¹, respectively. The strong absorption at ~1180 cm⁻¹ is due to the C-O stretching of the ester linkage.

Mass Spectrometry Analysis

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 92, which corresponds to the molecular weight of this compound (C₃H₅FO₂). The fragmentation pattern provides further structural confirmation. The base peak at m/z 59 is attributed to the loss of the fluoromethyl radical, forming the stable [COOCH₃]⁺ fragment. The peak at m/z 61 results from the loss of the methoxy radical (-OCH₃). The fragment at m/z 33 corresponds to the [CH₂F]⁺ ion.

Caption: Fragmentation pathway of this compound in mass spectrometry.

Experimental Workflow

The overall workflow for the spectroscopic analysis of this compound involves a systematic process of sample preparation, data acquisition, and data interpretation.

Caption: General workflow for spectroscopic data acquisition and interpretation.

Conclusion

The spectroscopic data presented and interpreted in this guide provide a comprehensive and unambiguous characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers complementary information that, when analyzed together, confirms the molecular structure with high confidence. This guide serves as a valuable resource for researchers and scientists working with this compound, enabling its accurate identification and quality control in various applications.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl Fluoroacetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl fluoroacetate (MFA) is a fluorinated organic compound with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility and stability in various laboratory solvents is paramount for its effective use in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the solubility and stability of this compound in a range of common laboratory solvents. It includes tabulated quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and a discussion of the key factors influencing its degradation.

Introduction

This compound (FCH₂COOCH₃) is the methyl ester of fluoroacetic acid. Its unique physicochemical properties, imparted by the presence of the highly electronegative fluorine atom, make it a valuable building block in organic synthesis. However, these properties also influence its solubility and stability profiles, which are critical considerations for researchers. This guide aims to provide a detailed technical resource on these aspects to support laboratory professionals in the safe and effective handling and application of this compound.

Solubility of this compound

The solubility of a compound is a fundamental property that dictates its utility in various applications, from reaction chemistry to formulation development. This compound is a polar molecule and is expected to be soluble in a range of common laboratory solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Solubility ( g/100 mL) at 25°C | Citation |

| Water | H₂O | Polar Protic | 11.7 | [1] |

| Petroleum Ether | Mixture | Nonpolar | Slightly Soluble | [1] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible (in all proportions) | Inferred |

| Methanol | CH₃OH | Polar Protic | Miscible (in all proportions) | Inferred |

| Acetone | (CH₃)₂CO | Polar Aprotic | Miscible (in all proportions) | Inferred |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Miscible (in all proportions) | Inferred |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Miscible (in all proportions) | [1] |

Note: The miscibility of this compound in ethanol, methanol, acetone, and DMSO is inferred from its polar nature and its use as a reagent in reactions conducted in these or similar solvents. Experimental verification is recommended for specific applications.

Stability of this compound

The stability of this compound is a critical factor in its storage, handling, and use in chemical reactions. It is generally stable under normal laboratory conditions but can be susceptible to degradation in the presence of certain reagents and environmental factors.

Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis, a reaction that is significantly influenced by pH.

-

Neutral Conditions (pH ~7): Hydrolysis is slow. The base-catalyzed half-life at pH 7 is estimated to be 4 days.

-

Basic Conditions (pH > 7): Hydrolysis is significantly accelerated. The base-catalyzed half-life at pH 8 is approximately 10 hours.

-

Acidic Conditions (pH < 7): While less susceptible to acid-catalyzed hydrolysis than base-catalyzed hydrolysis, strong acidic conditions should be avoided.

The primary degradation products of hydrolysis are fluoroacetic acid and methanol .

Incompatible Materials

To ensure the stability of this compound, contact with the following should be avoided:

-

Strong Acids: Can catalyze hydrolysis.

-

Strong Bases: Rapidly promote hydrolysis.

-

Oxidizing Agents: May lead to decomposition.

Thermal Stability

This compound is a relatively volatile compound with a boiling point of 104.5°C.[1] When heated to decomposition, it can emit toxic fumes of fluoride.[2]

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Determining Solubility

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (≥99% purity)

-

Selected solvent (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Syringes and vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the solution to stand undisturbed at the constant temperature for at least 2 hours to allow any undissolved solute to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to avoid precipitation.

-

Accurately weigh the collected aliquot.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

-

Quantitative Analysis (GC-FID/MS):

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample aliquot by GC-FID or GC-MS.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL).

-

Protocol for Assessing Stability (Hydrolysis)

Objective: To determine the rate of hydrolysis of this compound in a specific solvent under defined conditions (e.g., temperature, pH).

Materials:

-

This compound (≥99% purity)

-

Selected solvent (e.g., buffered aqueous solution, organic solvent with a known water content)

-

Thermostatically controlled reaction vessel

-

Analytical instrument for monitoring the concentration of this compound and/or its degradation products (e.g., GC-MS, ¹H NMR, ¹⁹F NMR).

-

Internal standard (for quantitative analysis)

Procedure:

-

Reaction Setup:

-

Prepare a solution of this compound of a known initial concentration in the chosen solvent within the thermostatically controlled reaction vessel.

-

If using an internal standard, add a known amount to the reaction mixture.

-

-

Time-Course Monitoring:

-

At regular time intervals (t = 0, 1, 2, 4, 8, 24 hours, etc.), withdraw a small aliquot of the reaction mixture.

-

Quench the reaction if necessary (e.g., by neutralization or rapid cooling).

-

-

Sample Analysis:

-

Analyze each aliquot using a suitable analytical technique to determine the concentration of this compound remaining and, if possible, the concentration of the degradation products (fluoroacetic acid and methanol).

-

GC-MS: This is a powerful technique for separating and quantifying both the parent compound and its degradation products.

-

¹⁹F NMR Spectroscopy: This technique is particularly useful for specifically monitoring the disappearance of the fluorine signal of this compound and the appearance of the signal for the fluoride ion or fluoroacetic acid.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time.

-

Determine the order of the reaction and calculate the rate constant (k).

-

Calculate the half-life (t₁/₂) of this compound under the specific experimental conditions.

-

Visualizing Stability and Degradation Pathways

The stability of this compound in the presence of nucleophiles, particularly water, is a key consideration. The primary degradation pathway is hydrolysis, which can be catalyzed by both acids and bases, although it is significantly more rapid under basic conditions.

Caption: Hydrolysis pathway of this compound.

This diagram illustrates the primary degradation pathway of this compound via hydrolysis to form fluoroacetic acid and methanol. This reaction can be catalyzed by both acids and bases.

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of this compound in common laboratory solvents. While quantitative solubility data in organic solvents is limited, its polar nature suggests high solubility in polar protic and aprotic solvents. The primary stability concern is hydrolysis, which is significantly accelerated in basic conditions. The provided experimental protocols offer a framework for researchers to determine precise solubility and stability data for their specific applications. A thorough understanding of these properties is essential for the safe, effective, and reproducible use of this compound in research and development.

References

Navigating the Perils: A Technical Guide to the Safe Handling of Methyl Fluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Methyl fluoroacetate (MFA) is a highly toxic organofluorine compound with significant utility in chemical synthesis, including applications in pharmaceuticals and agrochemicals. However, its extreme toxicity necessitates a comprehensive understanding of its hazard profile and strict adherence to rigorous safety protocols. This guide provides an in-depth overview of the potential hazards associated with this compound and detailed safety precautions for its handling in a laboratory setting.

Hazard Identification and Physicochemical Properties

This compound is a colorless liquid with a faint, fruity odor. It is highly flammable and poses a severe toxicity risk through ingestion, inhalation, and dermal contact.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃H₅FO₂ | [2][3] |

| Molar Mass | 92.07 g/mol | [2][3] |

| Appearance | Colorless liquid | [3] |

| Odor | Faint, fruity | [3] |

| Boiling Point | 104 °C | [3] |

| Melting Point | -40 °C | [3] |

| Flash Point | -32 °C | [3] |

| Solubility in Water | 117 g/L at 25 °C | [3] |

| Vapor Pressure | 31 mmHg at 25 °C | [1] |

Toxicity and Mechanism of Action

The extreme toxicity of this compound stems from its metabolic conversion to fluorocitrate, a potent inhibitor of the enzyme aconitase. This inhibition disrupts the citric acid cycle (Krebs cycle), a fundamental process for cellular energy production.

Mechanism of Toxicity: The Lethal Synthesis

The toxic action of this compound is a classic example of "lethal synthesis." Upon entering the body, it is metabolized to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate. Fluorocitrate acts as a competitive inhibitor of aconitase, an enzyme that catalyzes the isomerization of citrate to isocitrate in the Krebs cycle.[1] The blockage of this critical step leads to a cascade of metabolic disruptions, including the accumulation of citrate and the depletion of downstream metabolites, ultimately resulting in cellular energy failure and cell death.[1]

Toxicological Data

This compound is classified as extremely toxic. The following table summarizes available toxicity data.

| Route of Exposure | Species | LD50/LC50 | Reference |

| Oral | Rat | 3.5 mg/kg | |

| Oral | Human (TDLo) | 0.65 mg/kg | |

| Dermal | Rabbit | 20 mg/kg | |

| Inhalation | Rat | 300 mg/m³ (10 min) |

Safe Handling and Storage Procedures